2-Ethylhexyl 4-nitrobenzoate

Overview

Description

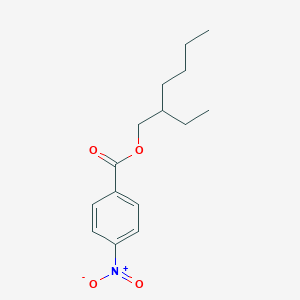

2-Ethylhexyl 4-nitrobenzoate is an organic compound with the molecular formula C15H21NO4. It is an ester derived from 4-nitrobenzoic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-nitrobenzoic acid and 2-ethylhexanol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature to complete the esterification. The product is subsequently purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-nitrobenzoate can undergo various chemical reactions, including:

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-nitrobenzoic acid and 2-ethylhexanol.

Reduction: 2-ethylhexyl 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-nitrobenzoate and its derivatives often involves photochemical reactions. Upon exposure to light, the compound can undergo photochemical transformations, leading to the formation of reactive intermediates such as aci-nitro transients and 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. These intermediates can interact with various molecular targets, leading to changes in the material’s properties.

Comparison with Similar Compounds

Similar Compounds

2-Ethylhexyl 4-aminobenzoate: A reduction product of 2-Ethylhexyl 4-nitrobenzoate, used in sunscreen formulations.

Ethylhexyl Triazone: Another UV filter used in sunscreens, synthesized using this compound as an intermediate.

Uniqueness

This compound is unique due to its nitro group, which imparts distinct photochemical properties. This makes it valuable in the development of photoresponsive materials and UV filters. Its ability to undergo various chemical transformations also makes it a versatile intermediate in organic synthesis.

Biological Activity

2-Ethylhexyl 4-nitrobenzoate (EHNB) is an organic compound widely utilized in various industries, particularly in cosmetic formulations as a UV filter. Despite its commercial applications, understanding its biological activity is crucial due to potential health implications associated with its use and exposure. This article synthesizes current research findings on the biological activity of EHNB, focusing on its metabolism, toxicological effects, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₁NO₄

- CAS Number : 16397-70-9

- IUPAC Name : this compound

Metabolism and Biotransformation

Research indicates that EHNB undergoes significant metabolic processes in biological systems. A study explored the biotransformation of EHNB in rat liver microsomes, identifying two primary metabolites: N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP). The study utilized gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to elucidate these metabolic pathways, highlighting the compound's phase I and phase II metabolism involving acetylation and glucuronidation processes .

Toxicological Profile

The safety profile of EHNB has been a topic of investigation due to its widespread use in consumer products. The acute toxicity of EHNB was assessed through oral administration in rats, yielding an LD50 greater than 2200 mg/kg, suggesting low acute toxicity . However, concerns arise regarding its potential for percutaneous absorption and systemic effects. The compound has been linked to skin irritation and sensitization, necessitating further studies to evaluate chronic exposure risks.

Antimicrobial Properties

EHNB and its derivatives have shown promising antimicrobial activities. Studies suggest that nitrobenzoate compounds can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of nitrobenzoate derivatives are also noteworthy. Research indicates that these compounds may modulate inflammatory pathways, offering therapeutic potential for conditions characterized by excessive inflammation .

Anticancer Potential

Emerging studies have highlighted the anticancer potential of nitrobenzoate-derived compounds. For instance, a related compound demonstrated the ability to suppress tumor cell migration and induce apoptosis in cancer cells, suggesting that EHNB might share similar mechanisms worth exploring .

Case Studies

- Zebrafish Model : A recent study utilized zebrafish embryos to investigate the vascular effects of a nitrobenzoate-derived compound similar to EHNB. The findings revealed that treatment with this compound impaired vascular development by disrupting endothelial cell migration and proliferation, indicating a potential antiangiogenic effect .

- In Vitro Studies : Laboratory experiments have shown that nitrobenzoate compounds can inhibit tubulin polymerization in cancer cells, which is critical for cell division and growth. This suggests a mechanism through which EHNB could exert anticancer effects .

Data Summary Table

Properties

IUPAC Name |

2-ethylhexyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSJHQMIVNJLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343664 | |

| Record name | 2-Ethylhexyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16397-70-9 | |

| Record name | Benzoic acid, 4-nitro-, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16397-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl-4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-nitro-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.